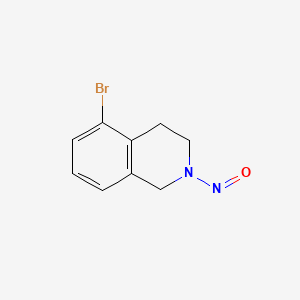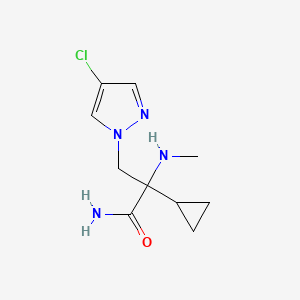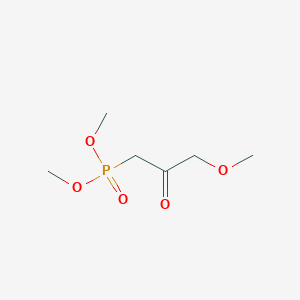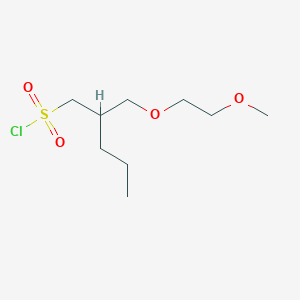
Methyl 4-amino-6-chloropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-chloropyridazine-3-carboxylate typically involves the reaction of 4-amino-6-chloropyridazine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 4-amino-6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used to oxidize the amino group.
Reduction Reactions: Lithium aluminum hydride is often used to reduce the carboxylate group.
Major Products Formed
Substitution Reactions: Formation of azido derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学研究应用
Methyl 4-amino-6-chloropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a precursor in the production of agrochemicals such as herbicides and insecticides.
作用机制
The mechanism of action of Methyl 4-amino-6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
相似化合物的比较
Similar Compounds
- Methyl 6-chloropyridazine-3-carboxylate
- 3-Amino-6-chloropyridazine
- Methyl 6-amino-4-chloropyridazine-3-carboxylate
Uniqueness
Methyl 4-amino-6-chloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
methyl 4-amino-6-chloropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)5-3(8)2-4(7)9-10-5/h2H,1H3,(H2,8,9) |
InChI 键 |
KDXXDOCRTXITNL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN=C(C=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


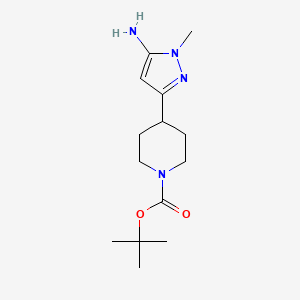



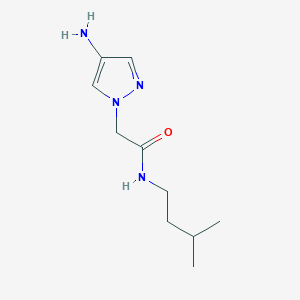
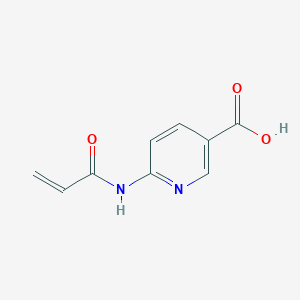
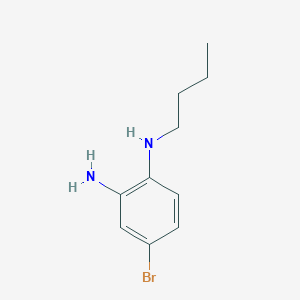
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
